molecular formula C25H32FN3O4S B2650625 N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide CAS No. 898415-58-2

N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Cat. No. B2650625
CAS RN: 898415-58-2
M. Wt: 489.61
InChI Key: XZCBJALBXKFVLS-UHFFFAOYSA-N
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Description

N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide, also known as FSL-1, is a synthetic molecule that has been extensively studied for its immunomodulatory properties. It is a TLR2/6 agonist, which means that it activates the immune system by binding to specific receptors on immune cells. FSL-1 has been shown to have potential applications in a variety of scientific research areas, including immunology, cancer research, and infectious disease.

Scientific Research Applications

Quantum Chemical and Molecular Dynamic Simulation Studies

Research on piperidine derivatives, including those structurally related to the compound , has shown significant applications in materials science. For instance, the adsorption and corrosion inhibition properties of piperidine derivatives on the corrosion of iron have been investigated. These studies utilize quantum chemical calculations and molecular dynamics simulations to explore global reactivity parameters and adsorption behaviors, which are crucial for understanding the compound's potential in corrosion inhibition​​.

Neuropharmacological Applications

Investigations into the orexin system and its receptors, which modulate feeding, arousal, stress, and drug abuse, have led to the development of selective antagonists targeting these receptors. Compounds structurally similar to the one specified have been evaluated in models of binge eating in rats, demonstrating the significant role of orexin-1 receptor mechanisms in compulsive food consumption. This research underscores the potential therapeutic applications of these compounds in treating eating disorders with a compulsive component​​.

Inhibition of Mycobacterium Tuberculosis

Thiazole-aminopiperidine hybrid analogs have been designed and synthesized as novel inhibitors of the Mycobacterium tuberculosis GyrB ATPase, highlighting a promising avenue for antituberculosis therapy. The synthesis of these compounds from aryl thioamides and their evaluation against Mycobacterium smegmatis and Mycobacterium tuberculosis, along with cytotoxicity studies, provide a foundation for developing new treatments for tuberculosis​​.

Antimicrobial and Antifungal Activities

Research on the synthesis and evaluation of various piperidine analogs, including those with fluorobenzyl components, has expanded into antimicrobial and antifungal applications. For example, ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate has been synthesized and assessed for its antimicrobial susceptibilities, demonstrating the broader applicability of these compounds in combating microbial and fungal infections​​.

Anti-tubercular Agents

The 2,4-diaminoquinazoline series, featuring structural elements reminiscent of the compound , has been explored as anti-tubercular agents. This research involves systematic examination of the molecule's segments to identify structure-activity relationships influencing potency, showcasing the compound's relevance in the fight against tuberculosis​​.

These studies exemplify the diverse scientific research applications of compounds structurally related to "N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide," from materials science and corrosion inhibition to neuropharmacology and antimicrobial activities. The findings underscore the compound's potential in various fields, offering insights into its multifaceted applications.

properties

IUPAC Name

N'-[(4-fluorophenyl)methyl]-N-[2-[1-(2,4,6-trimethylphenyl)sulfonylpiperidin-2-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H32FN3O4S/c1-17-14-18(2)23(19(3)15-17)34(32,33)29-13-5-4-6-22(29)11-12-27-24(30)25(31)28-16-20-7-9-21(26)10-8-20/h7-10,14-15,22H,4-6,11-13,16H2,1-3H3,(H,27,30)(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCBJALBXKFVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCCC2CCNC(=O)C(=O)NCC3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H32FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-fluorobenzyl)-N2-(2-(1-(mesitylsulfonyl)piperidin-2-yl)ethyl)oxalamide

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